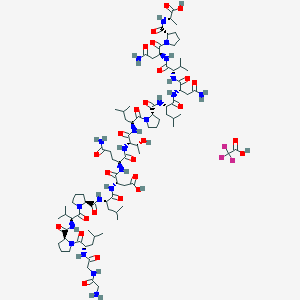

SPLUNC1 (22-39) Trifluoroacetate

Beschreibung

Eigenschaften

Molekularformel |

C84H136F3N21O27 |

|---|---|

Molekulargewicht |

1929.1 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C82H135N21O25.C2HF3O2/c1-38(2)29-47(68(113)91-49(33-59(85)106)71(116)97-64(42(9)10)76(121)96-53(34-60(86)107)80(125)100-25-15-19-54(100)72(117)88-44(13)82(127)128)93-73(118)55-20-16-26-101(55)79(124)52(32-41(7)8)95-77(122)66(45(14)104)99-67(112)46(23-24-58(84)105)90-70(115)50(35-63(110)111)92-69(114)48(30-39(3)4)94-74(119)56-21-18-28-103(56)81(126)65(43(11)12)98-75(120)57-22-17-27-102(57)78(123)51(31-40(5)6)89-62(109)37-87-61(108)36-83;3-2(4,5)1(6)7/h38-57,64-66,104H,15-37,83H2,1-14H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,87,108)(H,88,117)(H,89,109)(H,90,115)(H,91,113)(H,92,114)(H,93,118)(H,94,119)(H,95,122)(H,96,121)(H,97,116)(H,98,120)(H,99,112)(H,110,111)(H,127,128);(H,6,7)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,64-,65-,66-;/m0./s1 |

InChI-Schlüssel |

MKOSUOXYGVTZFW-KEFZGVTPSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action

Epithelial Sodium Channel (ENaC) Modulation by SPLUNC1 (22-39)

The epithelial sodium channel (ENaC) is a critical component in maintaining salt and fluid homeostasis across various epithelial tissues, including the airways. nih.gov Dysregulation of ENaC activity can lead to airway surface liquid dehydration, a hallmark of cystic fibrosis. nih.gov The peptide G22-A39, corresponding to residues 22-39 of SPLUNC1, has been identified as the ENaC-inhibitory domain of the full-length protein. nih.gov

Direct Binding and Allosteric Regulation of ENaC Subunits

SPLUNC1 (22-39) directly interacts with the ENaC complex. nih.gov Research has demonstrated that this peptide preferentially binds to the β-ENaC subunit in a manner that is dependent on glycosylation. nih.gov While it can pull down all three ENaC subunits (α, β, and γ), its primary interaction appears to be with the β-subunit. nih.gov This binding is not a simple blockade but rather an allosteric modulation of the channel. nih.govmdpi.com This means that by binding to one part of the channel, it induces a conformational change in other parts, ultimately altering the channel's function. ersnet.org This allosteric regulation leads to the dissociation of the αβγ-ENaC complex, resulting in the internalization of the α and γ subunits, while a new complex of SPLUNC1 and the β-ENaC subunit remains at the plasma membrane. nih.govmdpi.com

Impact on ENaC Proteolytic Cleavage and Activation

The activation of ENaC is a multi-step process that involves proteolytic cleavage of its α and γ subunits by proteases such as furin and prostasin. mdpi.comnih.gov This cleavage removes inhibitory tracts from the channel, converting it from a low-activity to a high-activity state. mdpi.com SPLUNC1 plays a crucial role in regulating this process by binding to ENaC and protecting it from proteolytic cleavage. nih.govpnas.org By preventing this cleavage, SPLUNC1 effectively inhibits the activation of the channel. pnas.org This action is not due to SPLUNC1 acting as a direct protease inhibitor, but rather its ability to shield ENaC from the action of these proteases. nih.gov

Influence on Airway Surface Liquid (ASL) Volume Homeostasis

The regulation of ENaC activity by SPLUNC1 (22-39) has a direct and significant impact on the volume of the airway surface liquid (ASL). pnas.org In healthy airways, SPLUNC1 is secreted onto the mucosal surface where it acts as a sensor of ASL volume. pnas.org By inhibiting ENaC-mediated sodium and fluid absorption, SPLUNC1 helps to maintain proper hydration of the ASL, which is essential for effective mucociliary clearance. pnas.orgnih.gov In conditions like cystic fibrosis where ENaC is hyperactive, the application of the G22-A39 peptide has been shown to increase the height of the ASL, demonstrating its potential to restore fluid homeostasis. nih.goversnet.org

Interaction with Cellular Signaling Pathways

Beyond its direct effects on ENaC, SPLUNC1 also modulates cellular signaling pathways, particularly those involved in inflammation.

Modulation of Inflammatory Cytokine Pathways

SPLUNC1 has demonstrated immunomodulatory effects, influencing the production and signaling of various inflammatory cytokines. ersnet.org Its expression is known to be downregulated by Th2 cytokines like IL-13. atsjournals.orgnih.gov Conversely, SPLUNC1 can inhibit airway eosinophilic inflammation, in part by reducing the production of eotaxin-2 in alveolar macrophages. nih.gov There is also evidence suggesting that SPLUNC1 levels inversely correlate with the frequency of pulmonary exacerbations and levels of inflammatory cytokines such as IL-1β in patients with cystic fibrosis. atsjournals.org Furthermore, an age-dependent decline in SPLUNC1 has been linked to steroid-resistant airway inflammation, suggesting a role in regulating Th1/Th17 immune responses. physiology.org The anti-inflammatory properties of SPLUNC1 may be linked to its ability to inhibit the Orai1 calcium channel, a key component in store-operated calcium entry (SOCE) which is crucial for mounting an inflammatory response. atsjournals.orgnih.gov

Interactive Data Table: Summary of SPLUNC1 (22-39) Mechanisms

| Mechanism | Target | Effect | Key Findings |

| ENaC Modulation | |||

| Direct Binding & Allosteric Regulation | β-ENaC subunit | Induces conformational change, leading to internalization of α and γ subunits. nih.gov | Preferential binding to the β-ENaC subunit is glycosylation-dependent. nih.gov |

| Proteolytic Cleavage & Activation | α and γ ENaC subunits | Protects ENaC from cleavage by proteases, preventing its activation. pnas.org | Does not act as a direct protease inhibitor. nih.gov |

| ASL Volume Homeostasis | Airway Surface Liquid | Inhibits sodium and fluid absorption, maintaining ASL hydration. pnas.org | Application of the G22-A39 peptide increases ASL height in CF models. nih.gov |

| pH-Dependent Regulation | ENaC Inhibition | The 22-39 peptide inhibits ENaC independently of pH, unlike the full-length protein. pnas.orgatsjournals.org | Full-length SPLUNC1 is ineffective in acidic environments. ersnet.orgpnas.org |

| Cellular Signaling | |||

| Inflammatory Cytokine Pathways | Orai1, Inflammatory Cells | Modulates cytokine production and immune cell responses. atsjournals.orgnih.gov | Inhibits eosinophilic inflammation and may regulate Th1/Th17 responses. nih.govphysiology.org |

Role in miR-141-PTEN/p27 Axis Regulation (in specific cellular contexts)

The full-length SPLUNC1 protein has been identified as a tumor suppressor in the context of nasopharyngeal carcinoma. researchgate.netplos.org Its mechanism of action involves the regulation of the miR-141-PTEN/p27 signaling pathway. researchgate.netplos.org Specifically, SPLUNC1 can inhibit the growth of nasopharyngeal carcinoma cells and promote their apoptosis and differentiation by negatively regulating the expression of microRNA-141 (miR-141). plos.org This leads to an increase in the expression of its downstream targets, PTEN and p27, which are well-known tumor suppressors that control cell cycle progression. researchgate.netplos.org This entire signaling axis can be negatively impacted by the Epstein-Barr virus-coded gene LMP1, which hinders the tumor-suppressive function of SPLUNC1. researchgate.netplos.org It is important to note that while this mechanism is established for the full-length SPLUNC1 protein, there is currently no direct scientific evidence to indicate that the specific SPLUNC1 (22-39) peptide fragment is involved in the regulation of the miR-141-PTEN/p27 axis.

Regulation of Orai1 and Ca2+ Signaling

The regulation of calcium (Ca2+) signaling is a critical cellular process, and the Orai1 channel is a key component in store-operated Ca2+ entry (SOCE). nih.govnih.gov Scientific evidence indicates that the full-length SPLUNC1 protein, specifically its C-terminal α6 region, acts as a negative regulator of the Orai1 Ca2+ channel. nih.govportlandpress.com SPLUNC1 binds to Orai1, inducing a conformational change that leads to its ubiquitination and subsequent internalization and degradation in lysosomes. nih.govportlandpress.comresearchgate.net This process effectively reduces Ca2+ influx and modulates inflammatory responses. nih.govportlandpress.com

Conversely, research has identified the SPLUNC1 (22-39) region as the domain responsible for inhibiting the epithelial sodium channel (ENaC), a distinct function from Orai1 regulation. nih.gov A peptide corresponding to this region, designated G22-A39, was synthesized and shown to effectively inhibit ENaC. nih.gov Therefore, based on current literature, the regulation of Orai1 and Ca2+ signaling is not a function of the SPLUNC1 (22-39) fragment but rather another domain of the full-length protein.

Antimicrobial and Biofilm-Modulating Mechanisms

The SPLUNC1 protein and its derivatives are recognized for their role in the innate immune defense against microbial pathogens, particularly Gram-negative bacteria.

Direct Antimicrobial Activity against Gram-Negative Bacteria

The full-length SPLUNC1 protein exhibits direct antimicrobial properties against a range of Gram-negative bacteria. nih.govportlandpress.com This activity is attributed in part to its structural similarity to the bactericidal/permeability-increasing (BPI) protein. portlandpress.com Furthermore, specific peptide derivatives of SPLUNC1 have been engineered to enhance this antimicrobial potency. These peptides function primarily by perturbing the bacterial membrane. nih.gov For instance, studies on antimicrobial peptide (AMP) derivatives of SPLUNC1 have demonstrated their effectiveness against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae. nih.gov

| SPLUNC1 Derivative | Target Bacteria | Observed Effect |

|---|---|---|

| Full-length SPLUNC1 | Gram-negative bacteria | Antimicrobial activity |

| Engineered AMP Derivatives | Klebsiella pneumoniae (multidrug-resistant) | Superior antibacterial activity |

Inhibition of Biofilm Formation and Disruption

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics. nih.gov The full-length SPLUNC1 protein and its derived peptides have demonstrated the ability to both inhibit the formation of and disrupt existing biofilms of Gram-negative bacteria. nih.gov This anti-biofilm activity is a crucial aspect of its role in host defense. nih.gov Engineered peptides derived from the α4 helical region of SPLUNC1 have shown significant efficacy in preventing biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netnih.gov

| SPLUNC1 Derivative | Target Organism | Biofilm Effect |

|---|---|---|

| Full-length SPLUNC1 | Pseudomonas aeruginosa | Inhibition of biofilm formation |

| α4-derived peptides | Pseudomonas aeruginosa | Disruption and prevention of biofilm formation |

| α4M1 (modified α4 peptide) | Staphylococcus aureus (MSSA & MRSA) | Significantly enhanced antibiofilm properties |

Mechanisms of Bacterial Growth Inhibition and Cell Permeability

The primary mechanism by which SPLUNC1-derived antimicrobial peptides inhibit bacterial growth is through the disruption of the bacterial cell membrane. nih.gov These cationic peptides interact with the negatively charged components of the bacterial membrane, leading to increased permeability and ultimately, cell death. One highly active synthetic peptide, A4-153, was found to localize primarily in the headgroup region of the bacterial lipid membrane, suggesting a mechanism of action that involves disruption of this critical barrier. nih.gov The helicity of these peptides also appears to correlate with their efficacy, with more helical structures exhibiting greater antimicrobial activity. nih.gov

Immunomodulatory Properties

Regulation of Dendritic Cell Function and Maturation

The full-length SPLUNC1 protein has been shown to play a significant role in the activation and maturation of dendritic cells (DCs), which are crucial antigen-presenting cells that bridge the innate and adaptive immune systems. nih.gov Research indicates that recombinant SPLUNC1 (rSPLUNC1) can induce a metabolic shift in bone marrow-derived dendritic cells (BMDCs) towards glycolysis, a process that is essential for their activation and maturation. nih.govphysiology.org

Studies have demonstrated that treatment with rSPLUNC1 leads to the upregulation of key maturation and activation markers on the surface of dendritic cells. nih.govphysiology.org Specifically, in house dust mite (HDM)-pulsed BMDCs, rSPLUNC1 significantly increased the expression of CD40 and CD86, which are critical co-stimulatory molecules required for the effective activation of T cells. nih.gov Furthermore, rSPLUNC1 was found to induce the expression of other activation markers such as ICOS-L and OX40-L, as well as DC-specific transcription factors including IRF4 and Zbtb46. physiology.org This collective evidence underscores a novel immunomodulatory function of the full-length SPLUNC1 protein in promoting the maturation of dendritic cells, thereby enhancing their capacity to initiate an immune response. nih.govphysiology.org

Table 1: Effect of Recombinant SPLUNC1 (rSPLUNC1) on Dendritic Cell Maturation Markers

| Marker | Effect of rSPLUNC1 Treatment | Function |

| CD40 | Upregulation | Co-stimulatory molecule for T cell activation |

| CD86 | Upregulation | Co-stimulatory molecule for T cell activation |

| ICOS-L | Upregulation | Co-stimulatory molecule |

| OX40-L | Upregulation | Co-stimulatory molecule |

Influence on Th1/Th2/Th17 Immune Responses

The maturation of dendritic cells orchestrated by SPLUNC1 directly influences the subsequent T-helper (Th) cell response. The available data strongly suggests that the full-length SPLUNC1 protein promotes a Th2-polarized immune response. nih.govphysiology.org In co-culture experiments, BMDCs treated with rSPLUNC1 demonstrated an enhanced ability to prime naïve T cells towards a Th2 phenotype. nih.gov

This was evidenced by a significant increase in the expression of the Th2-specific transcription factor GATA3 and enhanced proliferation of OT-II cells. nih.gov Moreover, these rSPLUNC1-stimulated BMDCs led to a marked increase in the production of the hallmark Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). nih.govphysiology.org These findings collectively indicate that full-length SPLUNC1 enhances the antigen-presenting capacity of dendritic cells in a manner that favors the development of a Th2 immune response. nih.govphysiology.org

While the primary influence appears to be on Th2 responses, there is also evidence to suggest a role for SPLUNC1 in the context of Th17-mediated inflammation. A decline in SPLUNC1 levels has been associated with a shift towards a Th17/neutrophilic polarized allergic response, which can contribute to steroid-resistant severe asthma. nih.gov This suggests that SPLUNC1 may play a role in balancing Th2 and Th17 responses, although the direct mechanisms of its influence on Th1 and Th17 cell differentiation require further investigation.

Table 2: Influence of Recombinant SPLUNC1 (rSPLUNC1) on T-helper Cell Responses

| T-helper Subset | Effect of rSPLUNC1 | Key Molecules/Processes Affected |

| Th2 | Promotion | Upregulation of GATA3, IL-4, and IL-13 production; Increased T cell proliferation |

| Th17 | Potential Regulation | A decline in SPLUNC1 is associated with a shift towards a Th17/neutrophilic response |

| Th1 | Not specified in the provided context | - |

Functional Roles in Physiological and Pathophysiological Processes

Contribution to Mucosal Host Defense Systems

SPLUNC1 is a critical player in the first line of defense within the airways, contributing to both the physical and immunological barriers against environmental threats. nih.gov

SPLUNC1 is integral to the maintenance of airway surface liquid (ASL) volume, a crucial factor for effective mucociliary clearance. nih.govphysiology.org It functions as a soluble regulator of the epithelial sodium channel (ENaC), which is the rate-limiting factor in fluid absorption across the airway epithelium. pnas.orgpnas.orgpnas.org Research has demonstrated that SPLUNC1 can inhibit ENaC activity. pnas.orgpnas.org It achieves this by binding to ENaC and protecting it from proteolytic cleavage and activation by proteases. pnas.orgpnas.org

By regulating ENaC, SPLUNC1 acts as a sensor for the volume of the airway surface liquid; its concentration can be diluted or concentrated to adjust ENaC activity, thereby maintaining proper airway hydration. pnas.orgpnas.org Failure to regulate ASL volume, as seen in knockdown studies of SPLUNC1, leads to dysregulated ENaC activity, which can be restored by the addition of recombinant SPLUNC1. pnas.orgresearchgate.net This function is vital for preventing the dehydration of mucosal surfaces and ensuring that mucus, along with trapped particulates and pathogens, can be efficiently cleared from the lungs. nih.govpnas.org

SPLUNC1 exhibits direct and indirect antimicrobial properties, forming a key part of the innate immune response to respiratory pathogens. nih.govnih.gov Its structural similarity to bactericidal/permeability-increasing (BPI) protein suggests a role in host defense, which has been confirmed by numerous studies. nih.govoup.comasm.org

The protein has demonstrated antimicrobial activity against a range of pathogens. It can inhibit the growth of Mycoplasma pneumoniae and has been shown to possess bacteriostatic effects against Gram-negative bacteria like Pseudomonas aeruginosa by increasing bacterial cell permeability. asm.orgnih.gov Further studies have confirmed its importance in the defense against Klebsiella pneumoniae, where it inhibits biofilm formation, a function linked to its surfactant-like properties that modulate the surface tension of airway fluids. sigmaaldrich.com SPLUNC1 also binds to lipopolysaccharide (LPS), a component of Gram-negative bacteria, which is a key mechanism for neutralizing bacterial endotoxins and preventing excessive inflammation. nih.gov

Beyond its direct antimicrobial actions, SPLUNC1 acts as a chemoattractant, promoting the migration of immune cells such as macrophages and neutrophils to the site of infection, further bolstering the innate immune response. asm.org

| Pathogen | Observed Effect of SPLUNC1 | Mechanism | Reference |

|---|---|---|---|

| Mycoplasma pneumoniae | Inhibition of growth | Direct antimicrobial activity | pnas.orgnih.gov |

| Pseudomonas aeruginosa | Bacteriostatic; Inhibition of biofilm formation | Increases bacterial cell permeability; Surfactant properties | nih.govasm.org |

| Klebsiella pneumoniae | Inhibition of biofilm formation; Increased host susceptibility in knockout mice | Modulation of surface tension of airway fluids | sigmaaldrich.com |

| Gram-negative bacteria (general) | Antimicrobial and anti-inflammatory functions | Binds to Lipopolysaccharide (LPS) | nih.goversnet.org |

Involvement in Inflammatory Responses

SPLUNC1 plays a significant immunomodulatory role, primarily by controlling and attenuating inflammatory responses in the airways to prevent excessive tissue damage.

Research indicates that SPLUNC1 has a crucial role in dampening airway inflammation. Studies using mouse models of allergic asthma have shown that a deficiency in SPLUNC1 leads to an exaggerated inflammatory response, characterized by enhanced eosinophilic airway inflammation. nih.govatsjournals.org Conversely, the administration of a peptidomimetic derived from the α6 region of SPLUNC1 was found to reduce both eosinophilia and neutrophilia in a murine asthma model. nih.gov This anti-inflammatory effect is linked to its ability to inhibit the Orai1 calcium channel, which is involved in store-operated Ca2+ entry (SOCE) and plays an upstream role in activating transcription factors that promote inflammation. atsjournals.orgnih.govatsjournals.org By inhibiting Orai1, SPLUNC1 can reduce the inflammatory cascade in various immune cells. nih.gov Furthermore, SPLUNC1 can suppress the production of the pro-inflammatory cytokine IL-8 induced by bacterial components. frontiersin.org

The expression and secretion of SPLUNC1 are dynamically regulated by various environmental cues, highlighting its role as a responsive element in airway homeostasis. For instance, airway epithelial cells increase SPLUNC1 expression upon infection with Mycoplasma pneumoniae. nih.govnih.gov This upregulation is mediated, at least in part, through Toll-like receptor 2 (TLR2) signaling. nih.govnih.gov Stimulation with a TLR2 agonist was shown to increase SPLUNC1 production, a response that was absent in cells lacking TLR2. nih.gov This suggests a feedback loop where TLR2 activation by pathogens boosts the production of SPLUNC1, which in turn can help control the infection and subsequent inflammation. nih.gov

However, in other contexts, such as allergic airway inflammation, SPLUNC1 levels are found to be reduced. researchgate.net Exposure to a Th2 cytokine environment, typical of allergic asthma, suppresses SPLUNC1 expression, and its levels in bronchoalveolar lavage fluid show a negative correlation with the number of eosinophils. researchgate.net

| Stimulus | Effect on SPLUNC1 Level | Mediating Pathway | Reference |

|---|---|---|---|

| Mycoplasma pneumoniae infection | Upregulation | Toll-like receptor 2 (TLR2) signaling | nih.govnih.gov |

| TLR2 Agonists (e.g., Pam3CSK4) | Upregulation | Toll-like receptor 2 (TLR2) signaling | nih.govnih.gov |

| Allergic Inflammation (Th2 environment) | Downregulation/Reduction | Associated with IL-13 | researchgate.net |

| House Dust Mite (HDM) Allergen | Reduced in SPLUNC1-/- mice, leading to hyperinflammation | Inhibition of Orai1 | atsjournals.orgnih.gov |

Implications in Airway Diseases (Mechanistic Insights)

Dysregulation of SPLUNC1 is increasingly implicated in the pathophysiology of several chronic airway diseases. Low levels of SPLUNC1 are considered a biomarker for disease severity and exacerbations in conditions like bronchiectasis and cystic fibrosis. ersnet.org This reduction is often associated with increased neutrophilic inflammation and airway infection. ersnet.org In bronchiectasis, reduced SPLUNC1 levels correlate with higher neutrophil elastase, which can degrade the protein. ersnet.org

In asthma, SPLUNC1 is considered a gene modifier, and its levels are diminished in the airways of patients. atsjournals.orgatsjournals.org This deficiency can contribute to the hyperinflammatory responses seen in the disease. atsjournals.org A peptidomimetic of SPLUNC1's α6 region has shown therapeutic potential by reducing airway inflammation in a murine asthma model, highlighting the protein's direct role in controlling disease mechanisms. nih.govatsjournals.org

Furthermore, an age-dependent decline in SPLUNC1 levels has been linked to the development of steroid-resistant airway inflammation, a characteristic of severe asthma in older individuals. nih.gov The reduction in SPLUNC1 may impair the function of dendritic cells, leading to a dysregulated T-cell immune response and contributing to asthma heterogeneity in aging populations. nih.gov

Cystic Fibrosis Pathogenesis and ASL Dehydration

Cystic fibrosis (CF) is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective anion transport. nih.gov This dysfunction results in dehydrated airway surface liquid (ASL), chronic infections, and inflammation. nih.gov A key contributor to ASL dehydration in CF is the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC). nih.govunc.edu The protein Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) is an endogenous inhibitor of ENaC in healthy airways, playing a crucial role in maintaining ASL hydration. nih.govunc.edu However, in the context of CF, the function of SPLUNC1 is significantly impaired.

Research has demonstrated that SPLUNC1 levels are markedly reduced or entirely absent in the airway secretions of individuals with CF. nih.govnih.gov Furthermore, the CF airway environment is hostile to the SPLUNC1 protein that is present. The acidic nature of the CF ASL, with a pH of around 6.5, disrupts the pH-sensitive salt bridges within the SPLUNC1 protein, rendering it unable to effectively inhibit ENaC. nih.govunc.edu Additionally, high levels of proteases, such as neutrophil elastase, in CF sputum rapidly degrade SPLUNC1. unc.edu

This loss of functional SPLUNC1 contributes directly to the increased ENaC activity observed in CF, exacerbating ASL dehydration. nih.gov Studies have shown that while sputum from healthy individuals, which contains SPLUNC1 and its derived peptides, can inhibit ENaC in both normal and CF human bronchial epithelial cells (HBECs), sputum from CF patients actually activates ENaC. nih.govnih.gov

To address this deficiency, a novel peptide derived from SPLUNC1, SPX-101, has been developed. Unlike the full-length SPLUNC1 protein, SPX-101 is resistant to protease degradation. nih.gov This peptide has been shown to bind to the mucosal surface of HBECs, inhibit ENaC, and prevent ASL dehydration even after prolonged exposure to CF sputum. nih.govnih.gov These findings highlight the critical role of SPLUNC1 in airway hydration and suggest that protease-resistant SPLUNC1-derived peptides could be a promising therapeutic strategy to rehydrate the airways in individuals with CF. nih.gov

| Patient Group | Number of Participants (n) | Mean SPLUNC1 Level (μg/mL) | Statistical Significance (p-value vs. Healthy Controls) |

|---|---|---|---|

| Healthy Controls | 9 | 10.7 | N/A |

| Stable CF Patients | 30 | 5.7 | 0.016 |

| CF Patients with Acute Exacerbation | 14 | 1.6 | 0.0034 |

Data derived from a study on SPLUNC1 as a marker for cystic fibrosis exacerbations. nih.gov

Asthma Pathophysiology and Steroid Resistance

Asthma is a chronic inflammatory disease of the airways, and in some individuals, particularly those with severe asthma, the condition is resistant to standard corticosteroid treatment. nih.govexplorationpub.com Emerging evidence suggests that SPLUNC1 plays a significant role in the pathophysiology of asthma and may be implicated in steroid resistance. nih.gov

Studies have shown that SPLUNC1 levels are reduced in individuals with asthma. nih.gov This reduction in SPLUNC1 is thought to contribute to the heightened inflammation characteristic of the disease. nih.gov Mechanistically, SPLUNC1 has been shown to have immunomodulatory functions. It can influence the maturation and function of dendritic cells (DCs), which are key antigen-presenting cells that initiate adaptive immune responses. nih.gov Specifically, recombinant SPLUNC1 has been found to accelerate DC glycolytic reprogramming and maturation, which in turn promotes the proliferation of T-helper 2 (Th2) cells and the secretion of Th2 cytokines, central players in allergic asthma. nih.gov

Furthermore, the α6 helical region of SPLUNC1 has been identified as a regulator of Orai1, a calcium channel involved in store-operated calcium entry, which is a critical upstream signaling event for inflammatory processes. nih.gov A peptidomimetic based on this α6 region of SPLUNC1 has been developed and shown to inhibit Orai1, leading to a reduction in inflammation in a murine model of allergic asthma. nih.gov This suggests that targeting this specific functional domain of SPLUNC1 could be a novel therapeutic approach for asthma. nih.gov

An age-dependent decline in SPLUNC1 levels has also been observed, which may contribute to the development of steroid-resistant, severe asthma in older individuals. nih.gov The reduction in SPLUNC1 appears to shift the immune response towards a Th17/neutrophilic-polarized allergic response, a hallmark of steroid-resistant asthma. nih.govfrontiersin.org This suggests that restoring SPLUNC1 function or utilizing SPLUNC1-derived peptides could potentially mitigate steroid-resistant airway inflammation. nih.gov

| Aspect of Asthma Pathophysiology | Role of SPLUNC1 | Potential Therapeutic Implication |

|---|---|---|

| Airway Inflammation | Reduced SPLUNC1 levels correlate with increased inflammation. nih.gov | Restoration of SPLUNC1 levels or function may reduce inflammation. |

| Immune Cell Function | Modulates dendritic cell maturation and T-cell polarization. nih.gov | Targeting SPLUNC1 could modulate the adaptive immune response in asthma. |

| Calcium Signaling | The α6 region of SPLUNC1 inhibits the Orai1 calcium channel. nih.gov | A SPLUNC1 α6 peptidomimetic shows potential in reducing allergic inflammation. nih.gov |

| Steroid Resistance | Age-dependent decline in SPLUNC1 is linked to a Th17/neutrophilic response associated with steroid resistance. nih.gov | SPLUNC1-based therapies could be beneficial for steroid-resistant asthma. nih.gov |

Relevance in other Respiratory Malignancies and Fibrosis (Mechanistic)

Dysregulation of SPLUNC1 has been noted in the context of idiopathic pulmonary fibrosis and various respiratory malignancies, suggesting a broader role for this protein in lung health and disease beyond cystic fibrosis and asthma. nih.gov While direct mechanistic studies on "SPLUNC1 (22-39) Trifluoroacetate" in these specific conditions are limited in the provided search results, the known functions of SPLUNC1 allow for informed hypotheses regarding its potential mechanistic involvement.

In pulmonary fibrosis, a disease characterized by excessive extracellular matrix deposition and fibroblast proliferation, the transforming growth factor-beta (TGF-β) signaling pathway is a key driver. frontiersin.orgmdpi.com Given that SPLUNC1 is known to be downregulated by inflammatory signals, it is plausible that in a pro-fibrotic environment rich in inflammatory mediators, reduced SPLUNC1 levels could contribute to disease progression. nih.gov For instance, in other contexts, airway dehydration is a feature that can be driven by TGF-β. researchgate.net While not directly linking to SPLUNC1 in the provided results, the established role of SPLUNC1 in maintaining airway hydration suggests a potential protective role that may be lost in fibrotic diseases. unc.edu

In the context of respiratory malignancies, the connection between chronic inflammation and cancer development is well-established. mdpi.com Chronic obstructive pulmonary disease (COPD), another condition with airway dehydration and inflammation, is a known risk factor for lung cancer. qdcxjkg.com Given that SPLUNC1 levels are decreased in response to inflammatory stimuli, a chronic reduction in this protein could contribute to a pro-tumorigenic microenvironment. nih.govnih.gov The immunomodulatory functions of SPLUNC1 are also of interest here. nih.gov By influencing immune cell populations and their activity, a deficiency in SPLUNC1 could potentially impair tumor immunosurveillance.

While the precise mechanisms by which SPLUNC1 or its fragments might influence the pathogenesis of lung cancer and fibrosis are still under investigation, its roles in regulating inflammation, ion transport, and immune responses provide a strong basis for its involvement. unc.edunih.govnih.gov

Structural Basis of Peptide Functionality

Conformational Analysis and Functional Domains

The full-length human SPLUNC1 protein is a 256-residue molecule belonging to the bactericidal/permeability-increasing (BPI)-fold containing family. nih.govnih.gov Its ordered structure is composed of several alpha-helices and beta-sheets, which form distinct functional regions. portlandpress.comresearchgate.net

The N-terminal region of SPLUNC1, which contains the 22-39 amino acid sequence, is a key functional domain responsible for the protein's ability to regulate ion channels. nih.govcore.ac.uk In the context of the full protein, this ENaC-inhibitory domain (residues 22-39) is described as a disordered, unstructured region. nih.govportlandpress.com This lack of a defined secondary structure is confirmed by circular dichroism analysis of the isolated S18 peptide, which showed no intrinsic helical or sheet structure. physiology.org

While the 22-39 peptide fragment constitutes the ENaC-inhibitory domain, other functional domains have been identified in the main body of the SPLUNC1 protein. portlandpress.comnih.gov For example, a unique α-helix known as α4 is critical for the protein's antimicrobial and surfactant properties. nih.govnih.gov Therefore, the SPLUNC1 protein is a modular entity where distinct structural domains, including the unstructured 22-39 region, mediate separate biological activities.

Relationship between Peptide Structure and ENaC Inhibition

The 18-amino acid sequence of SPLUNC1 (22-39) is both necessary and sufficient to inhibit the epithelial sodium channel (ENaC). nih.govnih.gov Studies using deletion mutants of the full SPLUNC1 protein demonstrated that removing this N-terminal fragment completely abolishes its ENaC-inhibitory capacity. nih.govphysiology.org Conversely, the synthetic peptide alone inhibits ENaC activity to a degree comparable to the full-length protein, causing an approximate 2.5-fold decrease in sodium current. nih.govnih.gov The inhibition is highly specific to ENaC, as the peptide has no effect on structurally related acid-sensing ion channels (ASICs). nih.govcore.ac.uk

The mechanism of action involves direct binding of the peptide to the ENaC protein complex. nih.govnih.gov Research indicates that the SPLUNC1 (22-39) peptide preferentially binds to the β-ENaC subunit. nih.govnih.gov This interaction is notably dependent on the glycosylation state of the β-ENaC subunit, highlighting a specific molecular recognition process. nih.govnih.gov By binding to ENaC, the parent SPLUNC1 protein prevents the channel's proteolytic cleavage and subsequent activation, and can lead to its internalization from the cell surface. nih.govpnas.orgresearchgate.netpnas.org

A critical difference between the peptide and the full protein lies in their response to pH. The inhibitory function of the full SPLUNC1 protein is pH-dependent and is lost in acidic environments. physiology.orgpnas.org However, the SPLUNC1 (22-39) peptide inhibits ENaC effectively across a range of pH levels, indicating its action is pH-independent. pnas.org This suggests that the pH-sensing elements of SPLUNC1 reside within the main body of the protein and not in the 22-39 inhibitory domain. pnas.orgrcsb.org The importance of the specific amino acid sequence is underscored by the finding that a scrambled version of the peptide with the same amino acid composition has no inhibitory effect. nih.gov

Table 2: Comparison of ENaC Inhibition by Full-Length SPLUNC1 vs. SPLUNC1 (22-39) Peptide

| Feature | Full-Length SPLUNC1 | SPLUNC1 (22-39) Peptide | Source(s) |

| Primary Target | Epithelial Sodium Channel (ENaC) | Epithelial Sodium Channel (ENaC) | nih.govpnas.org |

| Binding Subunit | Binds to β-ENaC subunit | Binds to β-ENaC subunit | nih.govnih.govnih.gov |

| Inhibitory Mechanism | Prevents proteolytic cleavage and activation; promotes internalization | Binds to ENaC and inhibits ion current | nih.govpnas.orgpnas.org |

| pH Dependence | Activity is pH-dependent (inhibited by acidic pH) | Activity is pH-independent | physiology.orgpnas.org |

| Structure of Domain | Unstructured N-terminal region | No intrinsic secondary structure | nih.govphysiology.org |

Structural Elements Critical for Antimicrobial and Surfactant Activities

The multifunctional nature of the full SPLUNC1 protein includes antimicrobial and surfactant activities, which are crucial for airway host defense. nih.govnih.govplos.orgportlandpress.com However, these functions are not primarily mediated by the SPLUNC1 (22-39) peptide. Instead, research has pinpointed a different structural element, the α4 helix, as being essential for these roles. nih.govnih.gov

The α4 helix is a 30-residue domain extending from the main body of the SPLUNC1 protein. nih.gov It possesses a cationic and amphipathic structure, a common feature of many antimicrobial peptides (AMPs). nih.govacs.org This α4 domain is required for the bacteriostatic effects of SPLUNC1 against Gram-negative bacteria, its ability to bind lipopolysaccharide (LPS), and its function as a surfactant that reduces surface tension. nih.govnih.gov Derivatives of the α4 helix have been synthesized and studied to enhance these antimicrobial properties. nih.govnih.gov

Therefore, while SPLUNC1 (22-39) Trifluoroacetate (B77799) represents a key functional fragment of the parent protein, its established activity is confined to ENaC inhibition. The structural elements critical for the antimicrobial and surfactant properties of SPLUNC1 reside in a different region of the protein, demonstrating a clear separation of function based on protein structure.

Impact of Post-Translational Modifications on Activity

For the synthetic peptide SPLUNC1 (22-39), the most relevant considerations are not biological post-translational modifications (PTMs) but rather factors related to its synthesis and its interaction with modified biological targets.

A key interaction is with the glycosylated ENaC subunit. The ability of the SPLUNC1 (22-39) peptide to bind to and inhibit ENaC is dependent on the glycosylation of the β-ENaC subunit, demonstrating that PTMs on the target protein are critical for the peptide's activity. nih.govnih.gov

In a biological context, the SPLUNC1 (22-39) fragment can be generated via post-translational cleavage of the full-length protein. It has been shown that neutrophil elastase, a protease present during inflammation, can cleave the S18 domain from the parent SPLUNC1 molecule. nih.govnih.gov This suggests a physiological mechanism for releasing the active, pH-insensitive inhibitory peptide during an inflammatory response. nih.govphysiology.org

Furthermore, the "Trifluoroacetate" component of the compound's name is a crucial chemical consideration. Trifluoroacetic acid (TFA) is commonly used during the reverse-phase high-pressure liquid chromatography (HPLC) purification of synthetic peptides. nih.govnih.gov Its use results in the final peptide product being a trifluoroacetate salt. genscript.com The TFA counter-ion is not biologically inert and has been shown to exert its own effects in cellular assays, including the inhibition of cell proliferation at nanomolar concentrations. nih.govresearchgate.netphysiology.org It can also alter the pH of experimental solutions and potentially influence the secondary structure of the peptide itself. genscript.com Therefore, the biological effects observed with SPLUNC1 (22-39) Trifluoroacetate could be influenced by the presence of the TFA counter-ion, a factor that must be considered when interpreting experimental data. nih.govphysiology.org

Methodological Approaches in Splunc1 22 39 Research

Peptide Synthesis and Purification Strategies (Trifluoroacetate context)

The synthesis of the SPLUNC1 (22-39) peptide, also referred to as S18 or G22-A39, is primarily achieved through well-established chemical methods. nih.govnih.gov The resulting peptide is often in the form of a trifluoroacetate (B77799) salt due to the chemicals used in the synthesis and purification processes. biosciencetechnology.comlifetein.comnih.govambiopharm.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the SPLUNC1 (22-39) peptide and its derivatives. nih.govasm.orgatsjournals.org This technique involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. peptide.comcsic.es The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. peptide.comnih.govseplite.com

In this method:

The N-terminus of each amino acid is protected by a base-labile Fmoc group. peptide.comseplite.com

Reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). peptide.comseplite.com

The Fmoc group is removed using a base, typically piperidine, to allow for the coupling of the next amino acid in the sequence. peptide.comseplite.com

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com

Finally, the peptide is cleaved from the resin support and the side-chain protecting groups are removed using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govcsic.esseplite.com

This process results in the crude peptide which is then purified, often using reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is also a common component of the mobile phase. lifetein.comambiopharm.compeptide.com The final product is typically a lyophilized powder in the form of a trifluoroacetate salt. biosciencetechnology.comlifetein.comlifetein.com

Counterion Exchange Methodologies for Biological Assays

The presence of trifluoroacetate (TFA) counterions in synthetic peptides can interfere with biological assays. biosciencetechnology.comlifetein.comgenscript.comgenscript.com TFA can alter the secondary structure, solubility, and aggregation of peptides and may have direct effects on cells, leading to unreliable experimental results. biosciencetechnology.comnih.govgenscript.comtoxicdocs.org Therefore, for many biological applications, it is necessary to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl). biocat.combiomatik.comambiopharm.com

Several methods are employed for this counterion exchange:

Lyophilization from Acidic Solutions : A widely used technique involves dissolving the peptide-TFA salt in a solution of a stronger acid, such as hydrochloric acid, and then lyophilizing (freeze-drying) the mixture. biosciencetechnology.compeptide.comlifetein.com This process is often repeated multiple times to ensure complete exchange. biosciencetechnology.comlifetein.com The stronger acid protonates the trifluoroacetate, which is then removed as volatile trifluoroacetic acid during lyophilization. toxicdocs.org

Ion Exchange Chromatography : This method utilizes a resin that can selectively bind the trifluoroacetate ions and replace them with another anion, like acetate or chloride. biosciencetechnology.comtoxicdocs.org For instance, a strong anion exchange resin can be washed with acetic acid and then incubated with the peptide solution to facilitate the exchange. toxicdocs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : HPLC can also be used for counterion exchange. biosciencetechnology.comlifetein.com The peptide is loaded onto an HPLC column and washed with a buffer containing the desired counterion, such as acetic acid, before being eluted. lifetein.com

The efficiency of the exchange can be verified by analytical techniques like ion chromatography. peptide.com

Table 1: Common Counterion Exchange Methods for Synthetic Peptides

| Method | Description | Advantages | Disadvantages |

| Lyophilization from Acidic Solutions | The peptide is dissolved in a solution of a stronger acid (e.g., HCl) and then freeze-dried. This process is often repeated. biosciencetechnology.comlifetein.com | Convenient and does not require specialized chromatography equipment. biosciencetechnology.com | The highly acidic conditions can potentially damage the peptide. The choice of counterions is limited to those of strong acids. toxicdocs.org |

| Ion Exchange Chromatography | The peptide solution is passed through a resin that exchanges TFA for a different anion (e.g., acetate). biosciencetechnology.comtoxicdocs.org | Can be highly efficient for complete exchange. toxicdocs.org | May require specific resins and optimization for different peptides. |

| Reversed-Phase HPLC | The peptide is purified on an HPLC system using a mobile phase containing the desired counterion (e.g., acetic acid). lifetein.com | Purification and counterion exchange can sometimes be performed in a single step. mdpi.com | May lead to peptide loss and can be more time-consuming. lifetein.com |

In Vitro Experimental Models

To investigate the biological functions of SPLUNC1 (22-39), researchers utilize various in vitro models that mimic physiological and pathological conditions.

Cell Culture Systems (e.g., Human Bronchial Epithelial Cells, Oocytes)

Human Bronchial Epithelial Cells (HBECs) : Primary HBECs cultured at an air-liquid interface are a key model for studying the effects of SPLUNC1 (22-39) on airway surface liquid (ASL) volume. nih.govpnas.org These cultures differentiate to form a polarized epithelium similar to that in the human airways. nih.gov Studies have shown that adding the SPLUNC1 (22-39) peptide to HBEC cultures from individuals with cystic fibrosis (CF) can increase the height of the ASL, which is depleted in this disease. nih.gov These cells are also used to study the regulation of cytokine expression in response to inflammatory stimuli. ersnet.orgersnet.org

Xenopus Oocytes : Xenopus oocytes are a widely used system for expressing and studying ion channels. nih.govpnas.org By injecting oocytes with the cRNAs for the subunits of the epithelial sodium channel (ENaC), researchers can measure the channel's activity in the presence and absence of the SPLUNC1 (22-39) peptide. nih.govgoogle.com This system has been instrumental in identifying the ENaC inhibitory function of the peptide. nih.govecfs.eu

Other Cell Lines : Human embryonic kidney 293 (HEK293) cells are often used for proteomic and protein interaction studies, for instance, to produce recombinant SPLUNC1 or to investigate its binding to ENaC subunits. pnas.orgnih.gov Immortalized mouse macrophages (e.g., RAW 264.7) and fibroblast cells (e.g., 3T3) are used to assess the cytotoxicity of SPLUNC1-derived peptides. nih.govacs.org

Electrochemical Assays for Ion Channel Activity (e.g., Ussing Chamber, Voltage Clamp)

Ussing Chamber : This technique is used to measure ion transport across epithelial tissues or cell monolayers, such as HBEC cultures. pnas.orggoogle.com The epithelial layer is mounted between two chambers, allowing for the measurement of transepithelial voltage and current. pnas.org Researchers have used Ussing chambers to demonstrate that recombinant SPLUNC1 can inhibit ENaC activity in HBECs, an effect that is mimicked by the SPLUNC1 (22-39) peptide. pnas.org

Two-Electrode Voltage Clamp : This is the primary technique used with Xenopus oocytes to measure the current flowing through expressed ion channels like ENaC. nih.govgoogle.com By clamping the oocyte's membrane potential at a set voltage, the current generated by the movement of ions through the channels can be precisely measured. nih.gov This method has been crucial in demonstrating that the SPLUNC1 (22-39) peptide directly inhibits the amiloride-sensitive ENaC current. nih.govgoogle.com

Microbial Assays (e.g., Growth Inhibition, Biofilm Quantification)

While the full-length SPLUNC1 protein has demonstrated some antimicrobial and antibiofilm properties, the SPLUNC1 (22-39) peptide (S18) itself has not shown significant direct antimicrobial or antibiofilm activity against bacteria like Pseudomonas aeruginosa. nih.govasm.org However, other modified peptides derived from different regions of SPLUNC1 have been engineered for enhanced antimicrobial effects. asm.orgnih.govnih.gov The assays used to test these properties are relevant to the broader research on SPLUNC1-derived peptides.

Growth Inhibition Assays : The antimicrobial activity of peptides is often assessed by determining the Minimum Inhibitory Concentration (MIC). acs.org This involves incubating bacteria with serial dilutions of the peptide in a 96-well plate. acs.org Bacterial growth is then measured by reading the optical density (OD) of the cultures. asm.orgacs.org

Biofilm Quantification Assays : The ability of a peptide to prevent or disrupt biofilms is frequently measured using a crystal violet staining method. nih.govmdpi.com Bacteria are grown in microtiter plates to allow for biofilm formation. nih.gov After a set incubation period, the non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet. nih.govmdpi.com The amount of stain, which correlates with the biofilm biomass, is then quantified by measuring its absorbance after solubilization. nih.govmdpi.com

Table 2: Summary of In Vitro Models and Assays in SPLUNC1 (22-39) Research

| Model/Assay | Application in SPLUNC1 (22-39) Research | Key Findings |

| Human Bronchial Epithelial Cells (HBECs) | Studying ASL height regulation and ENaC inhibition. nih.govpnas.org | SPLUNC1 (22-39) increases ASL height in CF HBECs. nih.gov |

| Xenopus Oocytes with Voltage Clamp | Expressing ENaC and measuring its inhibition by the peptide. nih.govgoogle.com | SPLUNC1 (22-39) directly inhibits ENaC current. nih.govecfs.eu |

| Ussing Chamber | Measuring ion transport across epithelial cell layers. pnas.orggoogle.com | Confirms the inhibitory effect of SPLUNC1 on ENaC-mediated sodium transport. pnas.org |

| Microbial Growth Inhibition & Biofilm Assays | Assessing direct antimicrobial and antibiofilm properties. nih.govnih.gov | The unmodified SPLUNC1 (22-39) peptide shows little to no direct antimicrobial or antibiofilm activity. nih.gov |

Immunological Assays (e.g., Cytokine Quantification, Cell Proliferation, Flow Cytometry)

Immunological assays are fundamental in understanding the immunomodulatory roles of SPLUNC1 and its derivatives. These assays help to quantify inflammatory responses and cellular activities.

Cytokine Quantification: The levels of various cytokines, which are signaling proteins that mediate and regulate immunity and inflammation, are measured to assess the inflammatory state. Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are commonly used to quantify specific cytokines. For instance, in studies involving murine models of allergic asthma, the levels of cytokines such as IL-4 and IL-13 in culture supernatants are measured to understand the T-cell response. nih.govphysiology.org In cystic fibrosis (CF) research, increased levels of IL-1β and TNF-α are observed during acute exacerbations, and IL-1β levels have been found to inversely correlate with SPLUNC1 levels. ersnet.org

Cell Proliferation: The ability of immune cells to proliferate in response to a stimulus is a key indicator of an immune response. Cell proliferation assays are used to measure this. For example, in studies investigating the effect of SPLUNC1 on dendritic cells (DCs), the proliferation of OT-II cells (T-cells) is quantified when co-cultured with DCs that have been treated with recombinant SPLUNC1 (rSPLUNC1). nih.govphysiology.org This is often assessed using techniques like CFSE dye dilution in flow cytometry. nih.gov

Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of particles, including cells. It is instrumental in identifying and quantifying different cell populations and assessing their properties. For example, flow cytometry is used to determine the differential counts of infiltrating inflammatory cells like eosinophils and neutrophils in bronchoalveolar lavage (BAL) fluid. nih.gov It is also used to detect specific cell surface markers, intracellular cytokines (like IFN-γ, IL-13, and IL-17), and cell viability. nih.govkoreamed.org In studies on aging and asthma, flow cytometry has been employed to detect senescence-associated β-galactosidase in various lung cell types. physiology.org

Interactive Table: Immunological Assays in SPLUNC1 Research

| Assay Type | Purpose | Specific Measurement | Key Findings | References |

|---|---|---|---|---|

| Cytokine Quantification (ELISA) | To measure the levels of inflammatory signaling proteins. | IL-1β, TNF-α, IL-4, IL-13 | Inverse correlation between SPLUNC1 and IL-1β in CF exacerbations. rSPLUNC1 treatment influences Th2 cytokine secretion. | nih.govphysiology.orgersnet.org |

| Cell Proliferation Assay | To assess the ability of immune cells to multiply. | Proliferation of OT-II T-cells co-cultured with SPLUNC1-treated dendritic cells. | rSPLUNC1 treatment increases the proliferation of OT-II cells, indicating an immunomodulatory role. | nih.govphysiology.org |

| Flow Cytometry | To identify and quantify cell populations and their characteristics. | Differential cell counts in BAL fluid, intracellular cytokine expression, cell surface markers. | Used to quantify eosinophils, neutrophils, and cytokine-producing T-cells in response to inflammation and SPLUNC1. | nih.govphysiology.orgkoreamed.org |

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Pulldown Assays)

Understanding how SPLUNC1 and its derivatives interact with other proteins is crucial for deciphering their mechanisms of action. Co-immunoprecipitation and pulldown assays are standard biochemical techniques used for this purpose. nih.govcreative-proteomics.comthermofisher.comnih.govchinbullbotany.com

Co-immunoprecipitation (Co-IP): This technique is used to identify in vivo protein-protein interactions. nih.govnih.gov It involves using an antibody to precipitate a target protein from a cell lysate. If other proteins are bound to the target, they will be precipitated as well and can be identified by methods like Western blotting. For example, Co-IP can be used to determine if SPLUNC1 directly or indirectly interacts with other proteins within a cellular context. nih.gov

Pulldown Assays: This is an in vitro method to detect direct physical interactions between proteins. creative-proteomics.comchinbullbotany.com In a pulldown assay, a "bait" protein (which can be a tagged version of SPLUNC1 or one of its peptides) is immobilized on affinity resin. This resin is then incubated with a cell lysate containing potential "prey" proteins. If a prey protein binds to the bait, it will be "pulled down" and can be subsequently identified. creative-proteomics.com A patent has described the use of a biotinylated S18 peptide (SPLUNC1 22-39) in a pulldown assay to demonstrate its specific binding to the epithelial sodium channel (ENaC). google.com

Interactive Table: Protein-Protein Interaction Methods

| Technique | Principle | Application in SPLUNC1 Research | References |

|---|---|---|---|

| Co-immunoprecipitation (Co-IP) | In vivo identification of protein complexes by precipitating a target protein and its binding partners using a specific antibody. | To study the interactions of SPLUNC1 with other proteins within the cellular environment. | nih.govnih.gov |

| Pulldown Assay | In vitro detection of direct protein interactions using a tagged "bait" protein to capture "prey" proteins from a lysate. | Demonstrating the specific binding of the S18 peptide (SPLUNC1 22-39) to ENaC. | creative-proteomics.comchinbullbotany.comgoogle.com |

In Vivo Animal Models (excluding human clinical trials)

Animal models are indispensable for studying the physiological and pathological effects of SPLUNC1 and its derivatives in a living organism.

Genetically Modified Organism Models (e.g., Knockout Mice)

Genetically modified mice, particularly knockout (KO) mice, are powerful tools for investigating the function of specific genes. wikipedia.orgcyagen.comcore.ac.uk

SPLUNC1 Knockout (KO) Mice: Researchers have generated Splunc1 null mice to study the consequences of the absence of this protein. nih.gov Studies using these mice have shown that a deficiency in SPLUNC1 leads to increased susceptibility to Pseudomonas aeruginosa infection and heightened inflammation. nih.gov Splunc1 KO mice also exhibit an exaggerated inflammatory response to house dust mite exposure. portlandpress.com These models have been crucial in demonstrating the protective role of SPLUNC1 in the respiratory system. nih.govportlandpress.com

Transgenic Mice: In contrast to knockout models, transgenic mice are engineered to overexpress a specific gene. psu.edu For instance, transgenic mice overproducing SPLUNC1 have been shown to have enhanced resistance to Pseudomonas infection. nih.gov

Murine Models of Respiratory Infection and Inflammation

To study the role of SPLUNC1 in disease, researchers utilize mouse models that mimic human respiratory conditions.

Models of Pneumonia: Mice are infected with common respiratory pathogens like Pseudomonas aeruginosa or Mycoplasma pneumoniae to study the antimicrobial effects of SPLUNC1. psu.edunih.gov In these models, SPLUNC1 levels are often reduced during infection, suggesting that the loss of SPLUNC1 is a key feature of the host defense response. nih.gov

Models of Airway Inflammation: Allergic airway inflammation is induced in mice, often using allergens like ovalbumin (OVA) or house dust mite (HDM) extract, to study the immunomodulatory properties of SPLUNC1. physiology.orgnih.gov These studies have shown that SPLUNC1 can suppress allergic airway inflammation. nih.gov For example, in a murine asthma model, an inhaled peptide derived from SPLUNC1 was shown to reduce both eosinophilia and neutrophilia. atsjournals.org

Peptide Delivery and Efficacy Assessment in Pre-clinical Models

A critical aspect of developing therapeutic peptides is assessing their delivery and effectiveness in preclinical models.

Peptide Delivery: Different methods are used to deliver SPLUNC1-derived peptides to the lungs of animal models. These include direct intratracheal instillation and nebulized aerosols. nih.govnih.gov The stability and formulation of the peptide for inhalation are also evaluated, for instance, through processes like jet milling. atsjournals.org

Efficacy Assessment: The effectiveness of the peptide is evaluated by measuring various outcomes. In models of cystic fibrosis, this includes measuring airway surface liquid height and assessing morbidity and mortality. nih.govphysiology.org In infection models, efficacy is determined by measuring bacterial burden (colony-forming units) and the extent of lung inflammation. psu.edunih.gov For instance, a novel SPLUNC1-derived antimicrobial peptide, α4-short, demonstrated in vivo efficacy when delivered directly into the airway in a murine model of Pseudomonas aeruginosa-induced respiratory infection. nih.gov

Interactive Table: In Vivo Animal Models in SPLUNC1 Research

| Model Type | Specific Model | Purpose | Key Findings | References |

|---|---|---|---|---|

| Genetically Modified Organism | SPLUNC1 Knockout Mice | To study the function of SPLUNC1 by observing the effects of its absence. | Increased susceptibility to infection and inflammation, exaggerated response to allergens. | nih.govportlandpress.com |

| Genetically Modified Organism | SPLUNC1 Transgenic Mice | To study the effects of SPLUNC1 overexpression. | Enhanced resistance to bacterial infection. | psu.edunih.gov |

| Respiratory Infection Model | Murine Pneumonia Model (P. aeruginosa, M. pneumoniae) | To investigate the antimicrobial role of SPLUNC1. | SPLUNC1 levels decrease during infection; its loss is part of the host defense. | psu.edunih.gov |

| Respiratory Inflammation Model | Murine Allergic Asthma Model (OVA, HDM) | To examine the immunomodulatory effects of SPLUNC1. | SPLUNC1 suppresses allergic inflammation; derived peptides reduce eosinophilia and neutrophilia. | physiology.orgnih.govatsjournals.org |

| Peptide Efficacy Model | Cystic Fibrosis Mouse Model | To assess the therapeutic potential of SPLUNC1-derived peptides for CF. | S18 peptide improves airway surface liquid and reduces mortality. | nih.govphysiology.org |

| Peptide Efficacy Model | Respiratory Infection Mouse Model | To evaluate the in vivo antimicrobial activity of SPLUNC1-derived peptides. | α4-short peptide shows efficacy against P. aeruginosa infection. | nih.gov |

Advanced Biophysical and Structural Techniques

To understand the structure-function relationship of SPLUNC1 and its derivatives at a molecular level, advanced biophysical and structural techniques are employed.

X-ray Crystallography: This technique is used to determine the three-dimensional atomic structure of a protein. The crystal structure of SPLUNC1 has been resolved, providing insights into its structural similarity with bactericidal/permeability-increasing protein (BPI) and revealing unique structural features that may be responsible for its diverse functions. pnas.orgpnas.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins, such as alpha-helices and beta-sheets. nih.govacs.org It has been used to investigate whether the secondary structure of SPLUNC1 is altered by changes in pH. pnas.orgpnas.org

Other Biophysical Techniques: Techniques like X-ray diffuse scattering (XDS) and neutron reflectivity (NR) are used to probe the interactions between SPLUNC1-derived peptides and lipid model membranes, providing a deeper understanding of their mechanism of action at the membrane level. nih.govacs.org

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation

The determination of the three-dimensional structure of peptides is fundamental to understanding their mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques utilized for this purpose.

Research on the full-length human SPLUNC1 protein has provided critical insights into the region corresponding to the (22-39) fragment. In a study that resolved the crystal structure of SPLUNC1 (lacking the N-terminal signal sequence), the region from residue 22 to 39 was observed to lack a discernible, ordered structure. nih.gov This finding suggests that in the context of the entire protein in a crystalline state, this N-terminal portion is intrinsically disordered.

This inherent lack of a fixed structure for the G22-A39 region within the parent protein presents a significant challenge for the structural elucidation of the isolated SPLUNC1 (22-39) peptide by X-ray crystallography, as the technique relies on the ability of a molecule to form a well-ordered crystal lattice. nih.gov

NMR spectroscopy offers a powerful alternative for studying the structure and dynamics of peptides like SPLUNC1 (22-39) in solution, which more closely mimics their physiological environment. While specific NMR studies focused solely on the SPLUNC1 (22-39) fragment are not extensively documented in publicly available literature, NMR is a standard and invaluable tool in fragment-based drug discovery and peptide structural analysis. bruker.com This technique can detect weak binding interactions and characterize the conformation of flexible peptides that are not amenable to crystallization. bruker.com For a peptide like SPLUNC1 (22-39), NMR could be employed to determine its structure when interacting with binding partners, such as lipid membranes or other proteins, providing details on the conformational changes that may occur upon binding.

Spectroscopic and Imaging Techniques (e.g., Circular Dichroism, Microscopy)

Spectroscopic and imaging techniques are vital for characterizing the secondary structure of peptides and observing their interactions with biological systems.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) has been a key technique for investigating the secondary structure of SPLUNC1-derived peptides, particularly their interaction with lipid model membranes. nih.govacs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.

In a study on four SPLUNC1 antimicrobial peptide derivatives, CD was used to determine their secondary structures in the presence of unilamellar vesicles mimicking bacterial and eukaryotic membranes. nih.gov The results revealed that the degree of helicity is correlated with the peptides' antimicrobial efficacy. acs.orgnih.gov For instance, the most active peptide, A4-153, exhibited a significant helical character, whereas the least active peptide, A4-198, showed very little helical structure. acs.orgnih.gov These studies demonstrate that while the SPLUNC1 (22-39) region may be disordered in isolation, it or its derivatives can adopt ordered secondary structures, such as α-helices, upon interacting with lipid membranes. nih.govacs.org

The table below summarizes the secondary structure content for SPLUNC1-derived peptides as determined by circular dichroism in the presence of lipid vesicles.

| Peptide | α-helix (%) | β-sheet (%) | β-turn (%) | Random coil (%) |

| A4-153 | High | Low | Moderate | Moderate |

| A4-198 | Low | High | Moderate | Moderate |

| A4-157 | Moderate | Moderate | Moderate | Moderate |

| A4-183 | Moderate | Moderate | Moderate | Moderate |

| This table is a representation of the types of data obtained from Circular Dichroism studies on SPLUNC1-derived peptides, illustrating the variation in secondary structure. nih.gov |

Microscopy Techniques

While specific microscopy studies focusing on the SPLUNC1 (22-39) trifluoroacetate peptide are not detailed in the available literature, advanced imaging techniques are indispensable tools in cellular biology to understand the localization and effects of such peptides. Techniques like single-molecule localization microscopy (SMLM) allow for the tracking of individual molecules with high spatial and temporal resolution, providing insights into their distribution and dynamics within cells. frontiersin.org For a peptide like SPLUNC1 (22-39), fluorescence microscopy could be used to visualize its interaction with and potential disruption of bacterial membranes or its uptake into eukaryotic cells.

Regulation and Biogenesis of Splunc1 and Its Peptide Fragment

Transcriptional and Translational Regulation of SPLUNC1

The expression of the BPIFA1 gene, which codes for the SPLUNC1 protein, is a dynamic process influenced by a variety of internal and external signals. This intricate regulation ensures that SPLUNC1 levels are appropriately maintained to execute its functions in host defense and airway surface liquid volume regulation.

Influence of Inflammatory Cytokines and Pathogens

The expression of SPLUNC1 is significantly modulated by the inflammatory environment of the airways. Pro-inflammatory cytokines, which are signaling molecules released during inflammation, play a crucial role in this regulation. For instance, Th2 cytokines like Interleukin-13 (IL-13) have been shown to markedly decrease SPLUNC1 expression in human airway epithelial cells. nih.govresearchgate.netdntb.gov.uaatsjournals.org This reduction in SPLUNC1 can render the host more susceptible to bacterial infections. nih.gov In contrast, other inflammatory mediators can up-regulate SPLUNC1. For example, tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) have been associated with reduced SPLUNC1 levels in sputum during exacerbations of cystic fibrosis. ersnet.org

Pathogens and their components also directly impact SPLUNC1 production. Infection with Mycoplasma pneumoniae and stimulation with its associated TLR2 agonist, Pam3CSK4, have been demonstrated to increase SPLUNC1 expression in airway epithelial cells. researchgate.netnih.gov This up-regulation is mediated through the Toll-like receptor 2 (TLR2) signaling pathway and involves the transcription factor NF-κB. nih.gov Similarly, SPLUNC1 has been shown to interact with pathogen recognition receptors like TLR3 and the adapter molecule TRIF in response to influenza A virus, influencing the subsequent inflammatory response. atsjournals.org Conversely, some studies indicate that SPLUNC1 secretion is significantly reduced in models of pneumonia caused by common respiratory pathogens and in both Th1- and Th2-induced airway inflammation. researchgate.net This suggests a complex interplay where the specific pathogen and the nature of the inflammatory response dictate the direction of SPLUNC1 regulation.

| Factor | Effect on SPLUNC1 Expression | Mediators/Pathways | References |

|---|---|---|---|

| IL-13 (Th2 cytokine) | Decreased | - | nih.govresearchgate.netdntb.gov.uaatsjournals.org |

| TNF-α and IL-1β | Decreased (in sputum during CF exacerbations) | - | ersnet.org |

| Mycoplasma pneumoniae | Increased | TLR2 signaling, NF-κB | researchgate.netnih.gov |

| Pam3CSK4 (TLR2 agonist) | Increased | TLR2 signaling, NF-κB | nih.gov |

| Influenza A Virus | Modulated | Interaction with TLR3, TRIF | atsjournals.org |

| Gram-negative bacteria (e.g., P. aeruginosa, K. pneumoniae) | SPLUNC1 exhibits antimicrobial and anti-inflammatory functions against them. | Binding to LPS | nih.gov |

Genetic Modifiers and Expression Levels

Genetic variations within the BPIFA1 gene can significantly influence an individual's baseline SPLUNC1 expression levels and their susceptibility to certain respiratory diseases. One notable single nucleotide polymorphism (SNP), rs750064, has been linked to altered SPLUNC1 expression. nih.govnih.gov Individuals with the CC genotype of rs750064 exhibit significantly lower BPIFA1 mRNA expression in nasal epithelial cells compared to those with CT and TT genotypes. nih.govnih.gov This genetically determined lower level of SPLUNC1 may predispose individuals with the CC allele to greater eosinophilic inflammation, a key feature of asthma. nih.govnih.gov

Furthermore, studies in patients with cystic fibrosis have identified other genetic modifiers that can impact SPLUNC1 expression and lung function. nih.gov These findings highlight that an individual's genetic makeup can be a critical determinant of their innate immune capacity in the airways, partly through the regulation of SPLUNC1 levels.

| Genetic Modifier | Associated Genotype | Effect on SPLUNC1 Expression | Clinical Association | References |

|---|---|---|---|---|

| rs750064 | CC | Lower BPIFA1 mRNA expression | Increased susceptibility to eosinophilic inflammation in asthma | nih.govnih.gov |

| rs1078761 (in LPLUNC1) | Minor allele G | Reduced BPIFA1 expression | Reduced lung function in cystic fibrosis | nih.gov |

Proteolytic Processing and Peptide Generation

The full-length SPLUNC1 protein can undergo proteolytic cleavage to generate smaller, functional peptide fragments. This processing is a key step in modulating its activity and generating novel bioactive molecules. For instance, SPLUNC1 can be cleaved by proteases, and this process is relevant to its role in regulating the epithelial sodium channel (ENaC). nih.gov Research suggests that SPLUNC1 protects ENaC from proteolytic cleavage and activation by serine proteases, thereby regulating airway surface liquid volume. nih.gov

One of the well-studied domains of SPLUNC1 is the α4 helical region, a 30-residue peptide. acs.org This region has been identified as a potential primary peptide with antimicrobial activity. acs.org Further modifications and rational design of this α4 region have led to the development of derivative peptides with enhanced antimicrobial efficacy against Gram-negative bacteria. acs.orgnih.gov These findings indicate that the proteolytic processing of SPLUNC1 is not a degradation pathway but rather a mechanism to generate specific peptide fragments with distinct biological activities.

Secretion Mechanisms and Localization

SPLUNC1 is an abundantly secreted protein, primarily produced by the epithelial cells of the upper respiratory tract, including the large airways, as well as glands in the lungs, head, and neck. nih.govnih.govacs.org It is a key component of the airway surface liquid. ersnet.org Specifically, SPLUNC1 is expressed in the serous cells of the submucosal glands and in non-ciliated epithelial cells. ersnet.orgnih.gov Its localization in these secretory cells positions it perfectly to act as a first line of defense against inhaled pathogens and to regulate the fluid layer lining the airways. nih.gov

The secretion of SPLUNC1 is a regulated process. Following its synthesis, the protein is packaged and released into the airway lumen. While the precise molecular machinery governing its secretion is still under investigation, it is clear that inflammatory and pathogenic stimuli can influence the rate of its release. nih.gov The secreted SPLUNC1 protein can then exert its various functions, including antimicrobial activity and modulation of ion channel function, directly on the mucosal surface. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidating Novel Interaction Partners and Signaling Networks of SPLUNC1 (22-39)

The primary identified target of the SPLUNC1 (22-39) peptide, also known as S18 or G22-A39, is the epithelial sodium channel (ENaC). nih.govgoogle.com This peptide corresponds to the ENaC-inhibitory domain of the full-length SPLUNC1 protein. nih.govecfs.eu Its interaction with ENaC is crucial for regulating airway surface liquid (ASL) volume, a key component of mucociliary clearance. nih.gov Studies have shown that the full SPLUNC1 protein can act as an allosteric modulator of ENaC, causing the internalization and degradation of the α- and γ-ENaC subunits. nih.gov The S18 peptide fragment specifically inhibits ENaC-dependent sodium absorption in airway epithelia. nih.gov

While the SPLUNC1 protein has other known interaction partners, such as Orai1, this binding is mediated by a different region (the C-terminal α6 helix) and is involved in regulating calcium signaling and inflammation. portlandpress.comatsjournals.orgnih.gov A critical direction for future research is to determine if the SPLUNC1 (22-39) fragment has other binding partners besides ENaC. Unbiased screening approaches, such as affinity purification-mass spectrometry, yeast two-hybrid systems, and computational protein-protein docking simulations, could be employed to identify novel interactors.

Furthermore, future investigations should map the downstream signaling cascades initiated by the peptide's binding to ENaC. This includes exploring the precise molecular changes in channel conformation, ubiquitination, and trafficking. Understanding how modulating ENaC with this specific peptide affects broader cellular processes like gene expression, cytokine production, and epithelial cell repair mechanisms will provide a more complete picture of its signaling network.

Understanding Context-Specific Peptide Functionality in Disease Progression

The function and regulation of the parent SPLUNC1 protein are highly dependent on the specific disease context. nih.goversnet.orgersnet.org In cystic fibrosis (CF), for example, the acidic pH of the airway surface liquid renders the full-length SPLUNC1 protein unable to inhibit ENaC effectively. pnas.orgpnas.org A key finding is that the SPLUNC1 (22-39) peptide (S18) is not pH-sensitive and can inhibit ENaC even in the acidic CF environment. pnas.orgnih.gov This suggests a potential therapeutic advantage for the peptide fragment over the full protein in this specific disease.

In asthma, SPLUNC1 levels are often diminished, which can contribute to hyperinflammation and airway hyperreactivity. atsjournals.orgphysiology.orgresearchgate.net While much of the research in asthma has focused on the Orai1-inhibiting α6 region of SPLUNC1, the role of the ENaC-inhibiting 22-39 peptide is an important area for future study. nih.govnih.gov Future research must delineate the functionality of the SPLUNC1 (22-39) peptide in the unique microenvironments of various lung diseases, considering factors like the presence of inflammatory mediators and high concentrations of proteases, such as neutrophil elastase, which can cleave the full-length protein. nih.goversnet.org

| Disease | Role/Observation of SPLUNC1 Protein | Potential Future Research Focus for SPLUNC1 (22-39) Peptide |

|---|---|---|

| Cystic Fibrosis (CF) | Function is impaired by acidic airway pH. pnas.orgpnas.org Low levels are associated with increased exacerbation risk. nih.goversnet.org | Investigate the efficacy of the pH-independent peptide in restoring airway surface liquid height and mucus clearance in advanced CF models. nih.govnih.gov |

| Asthma | Levels are reduced in patient airways, and deficiency in mice enhances allergic inflammation. atsjournals.orgphysiology.orgnih.gov Identified as an asthma gene modifier. atsjournals.orgresearchgate.net | Explore the peptide's effect on airway hydration and potential indirect anti-inflammatory effects in models of allergic and non-allergic asthma. |

| Chronic Obstructive Pulmonary Disease (COPD) | Studies on SPLUNC1 regulation have been inconclusive. nih.goversnet.org | Assess the peptide's ability to improve mucus clearance in COPD models characterized by mucus hypersecretion. |